molecular formula C18H18N4O2S2 B13361395 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B13361395
M. Wt: 386.5 g/mol
InChI Key: BGXCXZKGNIHVTM-UHFFFAOYSA-N
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Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a unique structure that combines pyrimidine, thiazole, and acetamide moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl and acetamide groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

What sets 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H18N4O2S2/c1-3-13-8-15(23)21-17(19-13)26-10-16(24)22-18-20-14(9-25-18)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,21,23)(H,20,22,24)

InChI Key

BGXCXZKGNIHVTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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